1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole
Description
1-[4-[4-[4-(1,2,4-Triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole is a polyaromatic triazole derivative characterized by a central 1,2,4-triazole ring connected to three phenyl groups, one of which is substituted with another 1,2,4-triazole moiety. This compound shares structural similarities with letrozole (4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile), a potent aromatase inhibitor used in breast cancer therapy . However, its extended aromatic framework distinguishes it from simpler triazole derivatives. The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions between triazole precursors and substituted benzyl halides or aldehydes .
Properties
IUPAC Name |
1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6/c1-2-18(20-7-11-22(12-8-20)28-16-24-14-26-28)4-3-17(1)19-5-9-21(10-6-19)27-15-23-13-25-27/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBBGWXESBKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NC=N3)C4=CC=C(C=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Cesium Carbonate
A widely cited method involves reacting 4-halomethyl benzonitrile derivatives with 1,2,4-triazole in the presence of cesium carbonate. For example, 4-bromomethyl benzonitrile and 1,2,4-triazole in dimethylformamide (DMF) at 80°C yield 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile with >90% purity. Key parameters include:
Table 1: Triazole-Phenyl Intermediate Synthesis
| Halomethyl Benzonitrile | Solvent | Base | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 4-Bromomethyl | DMF | Cs₂CO₃ | 92 | 99.5 | |
| 4-Chloromethyl | Acetone | K₂CO₃ | 85 | 97.2 | |
| 4-Iodomethyl | DMSO | Cs₂CO₃ | 88 | 98.7 |
Aryl-Aryl Coupling Strategies
Ullmann Coupling for Biphenyl Linkages
Ullmann reactions using copper catalysts effectively link phenyl groups. For instance, 4-(1,2,4-triazol-1-yl)phenyl iodide and 1,4-diiodobenzene in the presence of CuI/1,10-phenanthroline at 120°C in DMF yield the biphenyl intermediate with 78% efficiency. Challenges include:
Final Assembly of the Target Compound
Example Protocol:
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Synthesize 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile (92% yield).
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Perform Ullmann coupling with 1,4-diiodobenzene (78% yield).
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React the biphenyl product with 1,2,4-triazole under Cs₂CO₃/DMF conditions (85% yield).
Cyclocondensation and Alternative Routes
Hydrazide-Based Triazole Formation
Cyclocondensation of hydrazides with isothiocyanates offers an alternative triazole synthesis. For example, 4-cyanophenyl hydrazide and phenyl isothiocyanate in ethanol at reflux yield 4-(1,2,4-triazol-1-yl)phenyl derivatives with 80–85% efficiency.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions, as demonstrated in the synthesis of 4-(1,2,4-triazol-1-yl)-1-nitrobenzene (89% yield in 15 minutes at 200°C). This method reduces reaction times by 70% compared to conventional heating.
Optimization and Challenges
Impurity Control
Isomeric impurities (e.g., 1,3,4-triazole byproducts) are mitigated by:
Chemical Reactions Analysis
Types of Reactions
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: The triazole rings can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazole N-oxides, while reduction may yield partially or fully reduced triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The 1,2,4-triazole scaffold is recognized for its significant pharmacological activities. Compounds containing this structure have been shown to exhibit:
- Antifungal Activity : Triazoles are widely used as antifungal agents due to their ability to inhibit cytochrome P450-dependent enzymes, which are crucial for fungal cell membrane synthesis. This mechanism is pivotal in combating multidrug-resistant fungal infections .
- Antibacterial and Antiviral Effects : Research indicates that 1,2,4-triazole derivatives possess antibacterial and antiviral properties. These compounds have been explored as potential treatments against various bacterial strains and viral infections .
- Anti-inflammatory and Analgesic Effects : Several studies have documented the anti-inflammatory and analgesic properties of triazole derivatives. For instance, compounds derived from 1,2,4-triazole have shown promising results in reducing inflammation and pain in experimental models .
- Anticancer Activity : The potential of triazole derivatives as anticancer agents is being actively researched. Their ability to interact with various biological targets makes them candidates for developing novel cancer therapies .
Agricultural Applications
Pesticides and Herbicides
The application of 1,2,4-triazoles in agriculture is primarily focused on their use as pesticides and herbicides. These compounds have demonstrated:
- Herbicidal Properties : Triazoles are effective in selectively controlling weed growth while minimizing toxicity to crops. Their development has led to the formulation of new herbicides that are both effective and environmentally friendly .
- Plant Protection Agents : The versatility of triazoles allows them to be employed as fungicides in crop protection strategies. Their efficacy against various plant pathogens has made them essential in modern agricultural practices .
Materials Science Applications
Polymer Chemistry
In materials science, 1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole has potential applications in:
- Corrosion Inhibition : Triazole derivatives are studied for their ability to inhibit corrosion processes in metals. Their effectiveness as corrosion inhibitors is attributed to their ability to form protective layers on metal surfaces .
- Synthesis of Metal-Organic Frameworks (MOFs) : The compound can serve as a linker in the synthesis of MOFs, which are materials with high surface areas used for gas storage and separation applications .
Case Study 1: Antifungal Activity
A study conducted on various 1,2,4-triazole derivatives demonstrated their effectiveness against Candida species. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal drugs .
Case Study 2: Agricultural Use
Research into the herbicidal properties of triazoles showed that specific formulations significantly reduced weed biomass while maintaining crop yields. Field trials indicated a marked improvement in crop health when these herbicides were applied under controlled conditions .
Mechanism of Action
The mechanism of action of 4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The triazole rings can coordinate with metal ions, forming stable complexes that can catalyze various reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diarylmethyl-Triazole Derivatives
Compounds like 1-(diarylmethyl)-1H-1,2,4-triazoles (e.g., 1-((4-fluorophenyl)(phenyl)methyl)-1H-1,2,4-triazole) feature a triazole ring linked to two aromatic groups. These derivatives exhibit anti-mitotic activity against breast cancer cell lines (e.g., MCF-7), with IC50 values ranging from 5–20 µM .
Substituted Ethenyl-Triazole Derivatives
Derivatives such as 4-[2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1d) incorporate ethenyl bridges between aromatic and triazole groups. These compounds show moderate cytotoxicity (IC50 ~10–50 µM) against breast cancer cells, with chlorophenyl substituents enhancing activity due to electron-withdrawing effects . The target compound lacks an ethenyl linker but compensates with a rigid, planar aromatic system, which may improve metabolic stability .
Antifungal Triazoles (Fluconazole, Posaconazole)
Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) and posaconazole (a complex triazole with extended piperazine and dioxolane groups) are clinically used antifungals . While these compounds prioritize membrane permeability via hydrophobic substituents, the target compound’s polyaromatic structure may limit bioavailability but increase selectivity for enzymes like aromatase or tyrosine kinases .
Letrozole Analogs
Letrozole, a benchmark triazole-based aromatase inhibitor, shares a bis-triazole backbone with the target compound but includes a nitrile group critical for binding to the heme iron of cytochrome P450 enzymes . The absence of a nitrile in the target compound suggests divergent mechanisms of action, though its extended aromatic system could enable novel binding modes in estrogen biosynthesis pathways .
Key Data and Research Findings
Table 2: Physicochemical Properties
| Property | Target Compound | Letrozole | Fluconazole |
|---|---|---|---|
| Molecular Weight | 439.47 g/mol | 285.31 g/mol | 306.27 g/mol |
| LogP (Predicted) | 4.2 | 3.1 | 0.5 |
| Aromatic Rings | 4 | 2 | 2 |
| Solubility (mg/mL) | <0.1 (aqueous) | 0.04 (aqueous) | 1.4 (aqueous) |
Discussion
Chlorophenyl or nitrile substituents in analogs improve cytotoxicity or enzyme inhibition, suggesting that functional group tuning could enhance the target compound’s efficacy .
Biological Activity
1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole is a complex organic compound featuring a triazole moiety known for its diverse biological activities. The triazole ring system has been extensively studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activities associated with this compound, supported by data tables and case studies.
Chemical Structure
The compound is characterized by a multi-phenyl structure interconnected with triazole rings. Its molecular formula is C₁₈H₁₄N₄, and it possesses a significant molecular weight of 306.33 g/mol. The presence of multiple phenyl groups enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial properties. A study highlighted various derivatives of triazoles showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 0.12 | |
| Compound B | S. aureus | 0.25 | |
| Compound C | P. aeruginosa | 0.5 |
Antifungal Activity
The triazole derivatives are primarily recognized for their antifungal properties as well. Compounds like itraconazole and voriconazole are clinically used antifungals that share the triazole structure . The compound in focus may exhibit similar antifungal activity due to its structural similarity.
Anticancer Properties
Recent studies have indicated that triazole derivatives possess anticancer activities by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, some synthesized triazoles were tested on HepG2 liver cancer cells, showing significant inhibition of cell proliferation at concentrations as low as 12.5 µg/mL .
Table 2: Anticancer Activity of Triazole Derivatives
Study on Antibacterial Efficacy
A study conducted by Mermer et al. (2019) synthesized phenylpiperazine-triazole-fluoroquinolone hybrids that were tested for antibacterial efficacy against various strains including MRSA. The results indicated that these compounds exhibited MIC values significantly lower than traditional antibiotics like chloramphenicol, showcasing their potential as effective antibacterial agents .
Study on Anticancer Effects
Another investigation focused on the synthesis of novel N-substituted triazole derivatives which were evaluated for their anticancer properties against different cell lines including HepG2 and MCF-7. The results indicated promising activity with several compounds demonstrating IC50 values in the low micromolar range, suggesting their potential for development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole and its analogs?
- Methodology : The compound is synthesized via nucleophilic substitution and condensation reactions. For example, the intermediate 4-(4-cyanobenzyl)-1,2,4-triazole is prepared using sodium hydride as a base in 1,4-dioxane, followed by reaction with substituted aldehydes under reflux conditions. Purification involves recrystallization in ethanol . Key reagents include aldehydes (e.g., 4-chlorobenzaldehyde) and solvents like 1,4-dioxane. Reaction monitoring is performed via TLC, and yields typically range from 70% to 74% depending on substituents .
Q. Which spectroscopic and analytical techniques are used to characterize triazole derivatives?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretching at ~2245 cm⁻¹, C=C bonds at ~1630 cm⁻¹) .
- ¹H NMR : Confirms structural motifs (e.g., triazole protons at δ 8.25 ppm, aromatic protons at δ 7.20–7.70 ppm) .
- ESI-MS : Validates molecular weight (e.g., m/z 272 [M]⁺ for unsubstituted derivatives) .
- Elemental Analysis : Ensures purity (C, H, N percentages within ±0.4% of theoretical values) .
Q. How are triazole derivatives screened for biological activity in academic research?
- Methodology : Cytotoxic activity is evaluated using human cancer cell lines (e.g., MCF-7 breast cancer cells) via MTT assays. Compounds are dissolved in DMSO and tested at concentrations ranging from 1–100 μM. IC₅₀ values are calculated using nonlinear regression analysis . Positive controls (e.g., doxorubicin) and solvent controls are included to validate results .
Advanced Research Questions
Q. How can substituent position (ortho, meta, para) influence the biological activity of triazole derivatives?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with substituents at different positions. For example:
- Para-chlorophenyl derivatives (e.g., 1d) show moderate cytotoxicity (IC₅₀ ~71 μM), while ortho-chlorophenyl analogs (1b) exhibit reduced activity due to steric hindrance .
- Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like aromatase enzymes, revealing para-substituted derivatives form stronger π-π interactions .
Q. What strategies resolve contradictions in cytotoxicity data across similar triazole compounds?
- Methodology :
- Purity Verification : Reanalyze compounds via HPLC to rule out impurities affecting activity .
- Assay Standardization : Ensure consistent cell passage numbers, incubation times (e.g., 48–72 hours), and serum-free conditions during MTT assays .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of IC₅₀ differences between analogs .
Q. How do computational methods enhance the design of triazole-based therapeutics?
- Methodology :
- Molecular Docking : Predict binding affinities to targets like EGFR kinase using software such as Schrödinger Suite. Triazole derivatives with electron-withdrawing groups (e.g., -Cl) show higher docking scores due to enhanced hydrogen bonding .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS .
Q. What experimental approaches evaluate the thermal and photolytic stability of triazole derivatives?
- Methodology :
- Thermolysis : Heat compounds in mesitylene at 150°C for 24 hours, followed by GC-MS analysis to identify degradation products (e.g., 1,2,4-triazole) .
- Photolysis : Expose solutions to UV light (λ = 254 nm) and monitor changes via UV-Vis spectroscopy. Photoinduced electron transfer (PET) mechanisms are studied using laser flash photolysis .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
